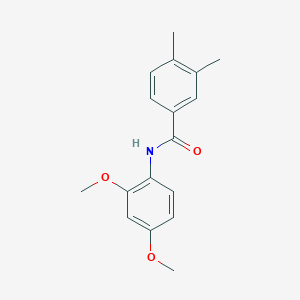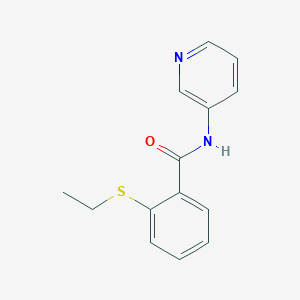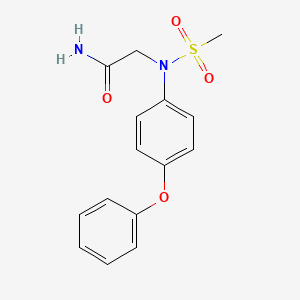![molecular formula C13H20N2O3S B5829643 N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5829643.png)
N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide, also known as DAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAPA is a sulfonamide-based compound that has been synthesized using a variety of methods.
Mechanism of Action
The mechanism of action of N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide is not fully understood. However, it has been suggested that N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide may act by inhibiting the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, including prostaglandins and cytokines. N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide has also been shown to increase the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase. N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide has also been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation.
Advantages and Limitations for Lab Experiments
N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it is readily available. N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide is also stable under various conditions, making it suitable for use in various experimental settings. However, N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide also has some limitations. It can be toxic at higher concentrations, and its effects may vary depending on the experimental conditions.
Future Directions
There are several future directions for the research on N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide. One area of research is the development of new synthesis methods for N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide, which could improve its efficiency and reduce its cost. Another area of research is the investigation of the potential therapeutic applications of N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide in various diseases, including cancer, diabetes, and neurodegenerative diseases. Further research is also needed to understand the mechanism of action of N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide and its effects on various biological pathways.
Synthesis Methods
N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide can be synthesized using various methods, including the reaction of 4-aminobenzenesulfonyl chloride with 2-dimethylaminoethylamine, followed by the reaction of the resulting product with acetic anhydride. Another method involves the reaction of 4-aminobenzenesulfonamide with 2-dimethylaminoethyl chloride, followed by the reaction of the resulting product with acetic anhydride. N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide can also be synthesized using other methods, including the reaction of 4-aminobenzenesulfonamide with 2-dimethylaminoethyl acetate, followed by the reaction of the resulting product with acetic anhydride.
Scientific Research Applications
N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide has been widely used in scientific research due to its potential applications in various fields. N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been used in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide has also been used as a potential drug candidate for the treatment of various bacterial infections, including tuberculosis and pneumonia.
properties
IUPAC Name |
N-[4-(2-methylbutan-2-ylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-5-13(3,4)15-19(17,18)12-8-6-11(7-9-12)14-10(2)16/h6-9,15H,5H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKKVXFYRYGWIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethoxy-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5829570.png)
![N-[2-(aminocarbonyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5829578.png)
![2'-{[(4-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5829586.png)
![N-(2,3-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5829594.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-4-pyridinylthiourea](/img/structure/B5829602.png)

![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5829611.png)

![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)

![2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5829638.png)

